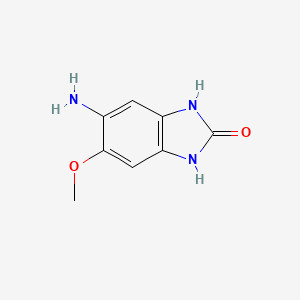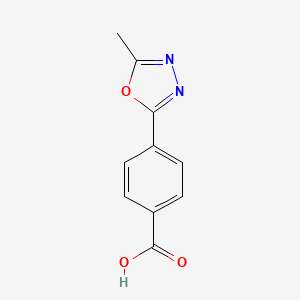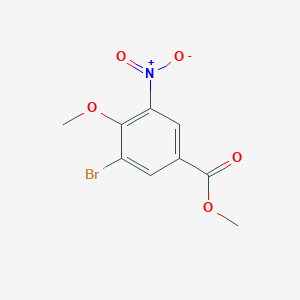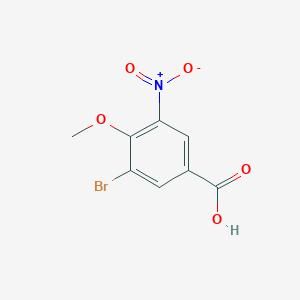
(6-シアノピリジン-2-イル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Cyanopyridin-2-yl)boronic acid, also known as 6CPBA, is a boronic acid derivative of the pyridine ring system. It is a white crystalline solid that is insoluble in water and is widely used in organic synthesis. 6CPBA has been extensively studied for its potential applications in various areas of scientific research, such as drug development, biochemistry, and cell biology. The synthesis of 6CPBA is relatively simple and its chemical properties make it a versatile reagent for a variety of reactions.
科学的研究の応用
センシング用途
ボロン酸: は、ジオールや他のルイス塩基との可逆的な共有結合錯体を形成する能力で知られており、センシング用途に最適です 。(6-シアノピリジン-2-イル)ボロン酸は、糖やジオール基を含む他の物質を検出するセンサーの開発に使用できます。これは、糖尿病管理のためのグルコースセンサーなどの医療診断に特に役立ちます。
生物学的標識
ジオールへの特異的な結合により、ボロン酸は生物学的標識に使用できます 。(6-シアノピリジン-2-イル)ボロン酸は、糖タンパク質などのジオール基を含む生体分子に結合させることができ、生物学的システム内のこれらの分子の可視化と追跡を可能にします。
タンパク質操作と修飾
ボロン酸のジオールとの可逆的な相互作用は、タンパク質の操作と修飾も可能にします 。これは、プロテオミクスや創薬など、(6-シアノピリジン-2-イル)ボロン酸を使用してタンパク質の構造や機能を修飾できるさまざまな研究分野で応用できます。
治療開発
ボロン酸は、その生化学的相互作用により治療の可能性を秘めています。(6-シアノピリジン-2-イル)ボロン酸は、糖タンパク質や他のジオール含有生体分子を含む疾患の標的とする治療用途で検討できます .
分離技術
クロマトグラフィーやその他の分離技術では、ボロン酸を使用して、ジオール基の存在に基づいて化合物を選択的に結合および分離できます 。(6-シアノピリジン-2-イル)ボロン酸は、クロマトグラフィー媒体に組み込んで、複雑な生物学的サンプルの分離を改善できます。
材料科学
ボロン酸は、環境刺激に応答するスマートマテリアルの作成に、材料科学で使用されています 。(6-シアノピリジン-2-イル)ボロン酸は、ジオールの存在またはpHの変化に応じて特性が変化するポリマーやコーティングの構成要素となる可能性があります。
作用機序
Target of Action
The primary target of (6-Cyanopyridin-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, (6-Cyanopyridin-2-yl)boronic acid interacts with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium catalyst . The palladium catalyst first undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond . The boronic acid group, being nucleophilic, is then transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by (6-Cyanopyridin-2-yl)boronic acid . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The use of (6-Cyanopyridin-2-yl)boronic acid in this reaction contributes to its success due to the compound’s stability, ease of preparation, and environmentally benign nature .
Result of Action
The result of the action of (6-Cyanopyridin-2-yl)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of (6-Cyanopyridin-2-yl)boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction is typically conducted under mild conditions, which can be advantageous in terms of energy efficiency and the preservation of sensitive functional groups . Additionally, the reaction is generally performed in an inert atmosphere at room temperature , which can impact the stability and efficacy of the compound.
Safety and Hazards
将来の方向性
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
特性
IUPAC Name |
(6-cyanopyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUKKKADKQKMJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701005127 |
Source


|
| Record name | (6-Cyanopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848500-38-9 |
Source


|
| Record name | (6-Cyanopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)
![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)






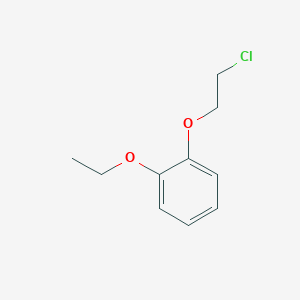
![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)
